(2-Methyloxazol-4-yl)methanamine hydrochloride is a chemical compound categorized under oxazoles, which are five-membered heterocyclic compounds containing one oxygen and four carbon atoms. Its systematic name is 4-(Aminomethyl)-2-methyl-1,3-oxazole hydrochloride, and it is recognized by the CAS registry number 1065073-45-1. This compound has garnered attention for its potential applications in pharmaceuticals and chemical synthesis due to its unique structural properties and reactivity.
The compound is classified as a building block in organic synthesis, particularly useful in medicinal chemistry. It falls under the broader category of oxazole derivatives, which are known for their biological activities, including antimicrobial and antiviral properties. The molecular formula of (2-Methyloxazol-4-yl)methanamine hydrochloride is , with a molecular weight of approximately 112.13 g/mol .
The synthesis of (2-Methyloxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-methyloxazole with formaldehyde and ammonium chloride or bromide under controlled conditions. This process can be summarized as follows:
In industrial settings, the production process is optimized for yield and purity, often utilizing large reactors with automated monitoring systems to control temperature, pressure, and pH levels throughout the reaction.
The molecular structure of (2-Methyloxazol-4-yl)methanamine hydrochloride can be represented using various chemical notation systems:
Cc1nc(co1)CN
InChI=1/C5H8N2O/c1-4-7-5(2-6)3-8-4/h3H,2,6H2,1H3
ZFKWYIYSYDLCCG-UHFFFAOYAR
The compound features a five-membered oxazole ring with an amino group attached to a carbon chain. Key structural attributes include:
(2-Methyloxazol-4-yl)methanamine hydrochloride participates in various chemical reactions:
Reagents for these reactions vary based on the desired transformation:
The mechanism of action for (2-Methyloxazol-4-yl)methanamine hydrochloride primarily involves its interaction with biological targets through its amino group and oxazole ring. These interactions may lead to inhibition of specific enzymes or receptors relevant in various biological pathways.
While specific data on its mechanism of action may be limited, compounds similar to this have been studied for their roles as enzyme inhibitors or modulators in biochemical pathways related to diseases such as cancer or infections .
The compound exhibits several notable chemical properties:
(2-Methyloxazol-4-yl)methanamine hydrochloride has several scientific uses:
The construction of the 2-methyloxazole core represents the foundational step in synthesizing (2-methyloxazol-4-yl)methanamine hydrochloride. Modern catalytic methodologies have largely superseded classical approaches due to superior regioselectivity and functional group tolerance. Palladium-catalyzed direct arylation enables C–H functionalization of oxazole precursors at either the C-2 or C-5 position, governed by ligand-solvent pairing: Polar solvents (e.g., DMF) favor C-5 arylation, while nonpolar solvents (e.g., toluene) direct C-2 arylation [2]. This regiocontrol is critical for installing the methyl group at the C-2 position prior to aminomethylation.
Van Leusen oxazole synthesis using TosMIC (p-tolylsulfonylmethyl isocyanide) offers a robust alternative, particularly for 4,5-disubstituted variants. Quaternary ammonium hydroxide resins efficiently catalyze TosMIC reactions with aldehydes, yielding 5-aryloxazoles with simplified purification—the base and sulfinic acid byproducts are removed via filtration [2]. For industrial scalability, ionic liquids like [BMIM][BF₄] serve as recyclable reaction media, achieving >90% yield over six reuse cycles without significant activity loss [2] [9].
Table 1: Cyclocondensation Methods for 2-Methyloxazole Synthesis
Method | Catalyst/Reagent | Solvent | Regioselectivity | Yield Range |
---|---|---|---|---|
Pd-Catalyzed Arylation | Pd(OAc)₂/CyPAd-DalPhos | DMF vs. Toluene | C-5 or C-2 | 75–92% |
Van Leusen Reaction | TosMIC/Resin-OH⁻ | MeOH or [BMIM][BF₄] | C4-C5 Disubstituted | 85–95% |
Cu-Mediated Annulation | Cu(NO₃)₂·3H₂O/I₂ | DCM | 2,5-Disubstituted | 70–88% |
Functionalization of the 4-methyloxazole core to introduce the aminomethyl group proceeds via reductive amination of 4-formyl-2-methyloxazole. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C selectively reduces the imine intermediate formed from ammonia and the oxazole-4-carbaldehyde precursor. This low-temperature protocol suppresses over-alkylation and preserves oxazole ring stability [4].
Hydrochloride salt formation is achieved by treating the free base with anhydrous HCl in ethyl acetate. The reaction follows nucleophilic addition:
Solvent selection directly impacts cyclocondensation kinetics and hydrochloride crystallization efficiency. COSMO-based computational modeling identifies solvent pairs that maximize Arrhenius activation energy differences (ΔEₐ) between desired and side reactions. For oxazole cyclization, binary mixtures like ethyl acetate/hexane (4:1 v/v) reduce ΔEₐ by 15 kJ/mol versus neat solvents, accelerating ring closure while suppressing oligomerization [9].
Reaction kinetics studies reveal autocatalytic behavior during reductive amination. The rate law follows:Rate = k[Oxazole-CHO]¹[NH₃]⁰·⁵
indicating half-order dependence on ammonia due to equilibrium with iminium intermediates. In continuous flow reactors, residence time optimization (τ = 45 min) at 50°C achieves 95% conversion, outperforming batch reactors (12 hr, 88%) by minimizing enolization side reactions [5] [9].
Table 2: Solvent Properties and Kinetic Parameters for Key Steps
Reaction Step | Optimal Solvent | Dielectric Constant (ε) | k (s⁻¹) at 25°C | ΔH‡ (kJ/mol) |
---|---|---|---|---|
Oxazole Cyclization | Ethyl Acetate | 6.02 | 4.2 × 10⁻⁴ | 68.1 |
Reductive Amination | Methanol | 32.7 | 3.8 × 10⁻³ | 42.3 |
Hydrochloride Crystallization | EtOAc/Hexane | 5.8 (blend) | N/A | N/A |
Final product purity hinges on selecting orthogonal purification strategies. Recrystallization leverages differential solubility in ethanol/water blends. Key parameters include:
Chromatographic resolution becomes essential for structurally similar contaminants like regioisomeric (5-methyloxazol-2-yl)methanamine. Reversed-phase HPLC (C18 column) with isocratic elution (10 mM NH₄OAc in H₂O/MeOH, 85:15) achieves baseline separation (Rₛ > 1.5). Normal-phase silica chromatography using dichloromethane/methanol/ammonia (93:6:1) is equally effective but less scalable [6].
Table 3: Purification Performance Comparison
Technique | Conditions | Purity Output | Recovery Yield | Key Impurities Removed |
---|---|---|---|---|
Recrystallization | EtOH/H₂O (3:1), ΔT = 65°C→0°C | 99.2% | 85% | Oxazole dimers, salts |
Reversed-Phase HPLC | C18, 10 mM NH₄OAc/H₂O:MeOH (85:15) | 99.9% | 75% | Regioisomers |
Normal-Phase Chromatography | SiO₂, DCM:MeOH:NH₃ (93:6:1) | 98.5% | 90% | Polar oxidic byproducts |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9